(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine
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Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a combination of various functional groups, including methoxyphenyl, ethanone, furylmethyl, dimethyl, pyrrolo, triazolo, and pyrimidinyl moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of 1-(4-METHOXYPHENYL)-1-ETHANONE: This can be achieved through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Pyrrolo[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE Core: This involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.
Attachment of the FURYLMETHYL Group: This step typically involves a nucleophilic substitution reaction where the furylmethyl group is introduced to the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core.
Formation of the OXIME: The final step involves the reaction of the ketone with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The furylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve this transformation.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amines, and substituted furylmethyl compounds.
Scientific Research Applications
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-1-ETHANONE: A simpler analog without the complex pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.
FURYLMETHYL Derivatives: Compounds containing the furylmethyl group but lacking the other functional groups present in the target compound.
Pyrrolo[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE Derivatives: Compounds with the same core structure but different substituents.
Uniqueness
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N6O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(Z)-N-[[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C24H24N6O3/c1-15-17(3)29(12-20-6-5-11-32-20)23-22(15)24-26-21(27-30(24)14-25-23)13-33-28-16(2)18-7-9-19(31-4)10-8-18/h5-11,14H,12-13H2,1-4H3/b28-16- |
InChI Key |
QSNCNOZISHGQAJ-NTFVMDSBSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)CC5=CC=CO5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)CC5=CC=CO5)C |
Origin of Product |
United States |
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